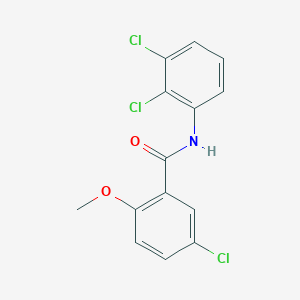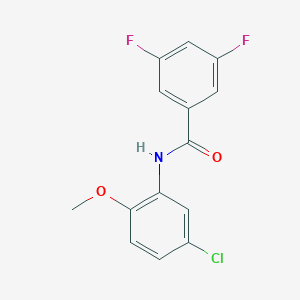![molecular formula C15H23N3O3S B5876074 N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research applications. DMTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
作用机制
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea acts as a scavenger of RNS and ROS by donating a sulfur atom to these reactive species, thereby neutralizing them. This mechanism of action allows N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea to protect against oxidative stress-induced damage and inflammation in various cell types.
Biochemical and physiological effects:
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have various biochemical and physiological effects, including reducing oxidative stress-induced damage, decreasing inflammation, and improving endothelial function. Additionally, N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have neuroprotective effects, including protecting against ischemia-reperfusion injury and improving cognitive function.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its ability to scavenge RNS and ROS, which can be useful in studying the role of these reactive species in various physiological processes. Additionally, N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have low toxicity and is stable under normal laboratory conditions. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is that it can have off-target effects due to its ability to scavenge other reactive species besides RNS and ROS.
未来方向
There are several potential future directions for research involving N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of interest is the use of N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and its potential off-target effects. Finally, the development of new derivatives of N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea with improved specificity and efficacy could lead to new therapeutic options for various diseases.
合成方法
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with morpholine, followed by the addition of ammonium thiocyanate and subsequent purification steps. The resulting N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is a white crystalline solid that is stable under normal laboratory conditions.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been used extensively in scientific research due to its ability to scavenge reactive nitrogen species (RNS) and reactive oxygen species (ROS) in vitro and in vivo. N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. Additionally, N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been used as a tool to study the role of RNS and ROS in various physiological processes, including inflammation, ischemia-reperfusion injury, and aging.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-12-3-4-13(14(11-12)20-2)17-15(22)16-5-6-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJJHYJLFAUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)





![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)

![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)